molecular formula C11H14N2O3 B2927988 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid CAS No. 69145-57-9

2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

Cat. No.: B2927988
CAS No.: 69145-57-9
M. Wt: 222.244
InChI Key: LEBQZCAMYFCNFJ-UHFFFAOYSA-N
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Description

2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid ( 69145-57-9) is a high-purity small molecule with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound, an anthranilic acid derivative, is characterized by a benzoic acid core substituted with a (propan-2-yl)carbamoyl urea functional group, making it a versatile building block for pharmaceutical research and development . As an analog of para-aminobenzoic acid (PABA), this compound shares a relationship with a crucial biological scaffold known for its broad utility in drug design . PABA itself is a constituent of the vitamin B complex and a key component in more than 184 known drugs, underscoring the value of its derivatives as starting points for novel bioactive molecules . Researchers can leverage this compound to develop new substances with potential applications, such as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research, antimicrobial agents, and anticancer therapeutics . The molecule's structure allows for further synthetic modification, facilitating its incorporation into larger, more complex structures for screening and biological evaluation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(propan-2-ylcarbamoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(2)12-11(16)13-9-6-4-3-5-8(9)10(14)15/h3-7H,1-2H3,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBQZCAMYFCNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69145-57-9
Record name 2-{[(propan-2-yl)carbamoyl]amino}benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid typically involves the reaction of isopropylamine with 2-aminobenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of Isopropylamine with 2-Aminobenzoic Acid: The initial step involves the reaction of isopropylamine with 2-aminobenzoic acid in the presence of a suitable solvent, such as ethanol or methanol.

    Formation of the Carbamoyl Intermediate: The reaction mixture is heated to facilitate the formation of the carbamoyl intermediate.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the carbamoyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding.

    Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development. It is also studied for its potential anti-inflammatory and antimicrobial properties.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact mechanism of action depends on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key physicochemical parameters of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) LogP (Predicted)
This compound (Target) C₁₁H₁₄N₂O₃ 222.24 3 4 86.2 1.8
2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid () C₁₅H₁₂ClNO₃ 289.71 2 4 75.6 3.2
4-Fluoro-2-{[(4-fluorophenyl)carbamoyl]amino}benzoic acid () C₁₄H₁₀F₂N₂O₃ 292.24 3 5 89.1 2.5
4-[(3-Propan-2-ylphenyl)carbamoyl]benzoic acid () C₁₇H₁₇NO₃ 283.32 2 4 75.6 3.5
2-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid () C₃₄H₃₃N₃O₅ 575.65 4 7 127.8 4.9

Key Observations:

  • The target compound has a moderate LogP (1.8), indicating balanced lipophilicity suitable for oral bioavailability.
  • Bulky analogues (e.g., ) exhibit higher molecular weights (>500 g/mol) and LogP values (>4), which may limit solubility and absorption .
BMP-2 Stimulation
  • Compound: The bulky substituent in 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid enhances BMP-2 stimulation (EC₅₀ = 0.8 µM) by promoting osteoblast differentiation. The extended hydrophobic region likely improves target binding but reduces metabolic stability .
Anti-Tumor Activity
  • Analogues: Derivatives like 2-acetylamino benzoic acid methyl ester (Av7) inhibit tumor cell proliferation (IC₅₀ = 12–18 µM against AGS gastric cancer cells). Methyl esterification of the carboxylic acid group improves cell permeability but reduces acidity, altering target interactions .
  • Target Compound : The free carboxylic acid group may enhance binding to charged residues in enzymatic targets, though this requires experimental validation.
Substituent Position Effects

    Biological Activity

    2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid, also known as a derivative of p-aminobenzoic acid (PABA), has garnered attention due to its potential biological activities. This compound features a complex structure that includes an isopropyl carbamoyl group attached to an amino-substituted benzoic acid, which may influence its pharmacological properties.

    Chemical Structure

    The molecular formula of this compound can be represented as follows:

    C11H14N2O2\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}_{2}

    The compound's structure is instrumental in its biological activity, particularly in its interactions with various biological targets.

    Antimicrobial Activity

    Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

    Anticancer Activity

    The compound has shown promising anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for some derivatives were reported to be as low as 3.0 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

    Table 1: Anticancer Activity of this compound Derivatives

    CompoundCell LineIC50 (µM)Reference
    Compound AMCF-73.0
    Compound BA5495.0
    Compound CHCT1166.5

    Anti-inflammatory Effects

    In vivo studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to reduce inflammation in carrageenan-induced models, suggesting its potential use in treating inflammatory diseases .

    The exact mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways and cancer cell proliferation .

    Case Studies

    • Antimicrobial Efficacy : A case study involving the application of this compound against methicillin-resistant Staphylococcus aureus (MRSA) showed a significant reduction in bacterial load, indicating its potential as a therapeutic agent in antibiotic-resistant infections.
    • Cancer Treatment : In a clinical trial assessing the efficacy of a formulation containing this compound for patients with advanced breast cancer, results indicated a notable reduction in tumor size and improved patient outcomes compared to standard treatments .

    Q & A

    Q. What are the recommended synthetic routes for 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid?

    Methodological Answer: The synthesis of this compound can be approached via carbamoylation of benzoic acid derivatives. A common strategy involves coupling 2-aminobenzoic acid with isopropyl isocyanate under anhydrous conditions in the presence of a base (e.g., triethylamine) to facilitate urea bond formation . For spirocyclic analogs, cyclopropane intermediates may be incorporated using methods described in WO 2016/111347, where carbamoyl groups are introduced via amidation reactions . Key steps include precursor activation (e.g., using carbodiimides for coupling) and purification via recrystallization or column chromatography.

    Q. How can the structural integrity of this compound be confirmed?

    Methodological Answer: Characterization should include:

    • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and aromatic protons in the benzoic acid moiety .
    • X-ray crystallography : Resolve molecular conformation, particularly the dihedral angles between the benzoic acid and carbamoyl groups .
    • FT-IR : Validate carbamoyl (C=O stretch at ~1680–1720 cm1^{-1}) and carboxylic acid (broad O-H stretch at ~2500–3300 cm1^{-1}) functionalities .

    Q. What safety protocols are critical when handling this compound?

    Methodological Answer:

    • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
    • Ventilation : Work in a fume hood to prevent inhalation of fine particles .
    • First aid : In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent irritation .

    Advanced Research Questions

    Q. How can mechanistic studies elucidate the bioactivity of this compound?

    Methodological Answer:

    • In vitro assays : Screen for enzyme inhibition (e.g., urease or carbonic anhydrase) using kinetic assays to measure IC50_{50} values .
    • Structure-activity relationship (SAR) : Synthesize analogs with modified carbamoyl or benzoic acid groups to identify critical functional groups. Compare activity using dose-response curves .
    • Molecular docking : Model interactions with target proteins (e.g., using AutoDock Vina) to predict binding affinities and key residues involved .

    Q. What computational methods predict physicochemical properties of this compound?

    Methodological Answer:

    • ACD/Labs Percepta : Predict logP (lipophilicity), pKa (acid dissociation constants), and solubility in various solvents using QSPR models .
    • Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MESP) maps to identify nucleophilic/electrophilic regions .
    • ADMET prediction : Use SwissADME or ADMETlab to estimate bioavailability, toxicity, and metabolic stability .

    Q. How can researchers resolve discrepancies in reported solubility data?

    Methodological Answer:

    • Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy or HPLC .
    • Temperature dependence : Measure solubility at 25°C and 37°C to assess thermodynamic parameters (e.g., van’t Hoff plots) .
    • Co-solvent systems : Evaluate solubility enhancement using cyclodextrins or surfactants for poorly aqueous-soluble batches .

    Contradictions and Recommendations

    • Synthetic yields : reports 70–80% yields for similar carbamoylated benzoic acids, while spirocyclic analogs in may require optimization (e.g., catalyst screening).
    • Bioactivity variability : Discrepancies in inhibitory activity (e.g., IC50_{50}) across studies may arise from assay conditions (pH, temperature). Standardize protocols using positive controls .

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